molecular formula C17H23N3O4S B2735902 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione CAS No. 1421458-73-2

3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione

Cat. No. B2735902
CAS RN: 1421458-73-2
M. Wt: 365.45
InChI Key: HPYKRSJULPKJGT-UHFFFAOYSA-N
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Description

3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as EPPIM and has been synthesized using various methods. The purpose of

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and Antimicrobial Activity : A series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, sharing a similar structural motif, were synthesized and exhibited significant antimicrobial activities against gram-positive bacteria and notable antifungal effects (Prakash et al., 2011).
  • Anticancer Potential : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer properties, indicating strong anticancer activities in certain compounds relative to doxorubicin (Rehman et al., 2018).

Catalysis and Chemical Synthesis

  • Catalytic Applications : 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate was utilized as an effective catalyst for the synthesis of various compounds, illustrating the role of similar structured compounds in facilitating chemical reactions (Khaligh, 2014).

Antioxidant and DNA Protection

  • Antioxidant Evaluation : Pyrazolopyridine derivatives, including imidazolidine-4-one structures, were synthesized and assessed for their antioxidant properties. Some compounds exhibited promising activities, including the ability to protect DNA from damage (Gouda, 2012).

properties

IUPAC Name

3-[[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-2-13-3-5-15(6-4-13)25(23,24)19-9-7-14(8-10-19)12-20-16(21)11-18-17(20)22/h3-6,14H,2,7-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYKRSJULPKJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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